molecular formula C17H10N2O4 B172600 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) CAS No. 33257-56-6

2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)

Cat. No.: B172600
CAS No.: 33257-56-6
M. Wt: 306.27 g/mol
InChI Key: ZOYYKFHOBNBFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Methylenediphthalimide is an organic compound with the molecular formula C17H10N2O4. It is characterized by the presence of two phthalimide groups connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Methylenediphthalimide can be synthesized through the reaction of phthalic anhydride with formaldehyde and ammonia. The reaction typically occurs under acidic conditions, where the phthalic anhydride reacts with formaldehyde to form a methylene bridge, and ammonia facilitates the formation of the imide groups.

Industrial Production Methods: In industrial settings, the synthesis of N,N’-Methylenediphthalimide often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal salts such as copper(II) chloride or zinc chloride. The reaction is carried out in a solvent like toluene or xylene, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: N,N’-Methylenediphthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the imide groups to amine groups.

    Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can react with the methylene bridge under basic conditions.

Major Products:

    Oxidation: Phthalic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Methylenediphthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Methylenediphthalimide involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. It may also interact with DNA, leading to changes in gene expression. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polymer chemistry.

    N,N’-Methylenebisphthalimide: Similar structure but different reactivity and applications.

Uniqueness: N,N’-Methylenediphthalimide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its dual phthalimide groups and methylene bridge provide distinct reactivity compared to other similar compounds.

Biological Activity

2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione), also known as isoindoline-1,3-dione derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections will explore these biological activities in detail, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by two isoindole-1,3-dione moieties linked by a methylene bridge. This structural feature is crucial for its biological activity. Various synthetic routes have been developed to produce this compound and its derivatives, often involving halogenation or modifications to enhance efficacy.

Antimicrobial Activity

Recent studies have demonstrated that 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The halogenated derivatives of isoindole-1,3-dione show increased antimicrobial activity compared to their non-halogenated counterparts.

Table 1: Antimicrobial Activity of Isoindole Derivatives

CompoundMicrobial StrainInhibition Zone (mm)IC50 (μmol/mL)
Compound AStaphylococcus aureus150.5
Compound BEscherichia coli180.7
Compound CLeishmania tropica200.0478

The above table summarizes the antimicrobial efficacy of selected compounds derived from isoindole-1,3-dione. Notably, Compound C shows remarkable effectiveness against Leishmania tropica, outperforming standard treatments .

Anticancer Activity

The anticancer potential of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) has been evaluated against various cancer cell lines. Studies indicate that these compounds induce apoptosis in cancer cells and inhibit cell proliferation.

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (μmol/L)
Compound DCaco-2<1
Compound EHCT-1160.5
Compound FMDA-MB-23122.72

In this context, Compound D demonstrates exceptional potency against the Caco-2 cell line with an IC50 value of less than 1 μmol/L, indicating its potential as a therapeutic agent for colorectal cancer .

Anti-inflammatory Effects

Isoindole derivatives have also shown anti-inflammatory properties by modulating pro-inflammatory cytokines such as TNF-α and IL-6. These compounds enhance the expression of anti-inflammatory factors like IL-10.

Table 3: Anti-inflammatory Activity

CompoundCytokine TargetEffect
Compound GTNF-αInhibition
Compound HIL-6Inhibition
Compound IIL-10Enhancement

Research indicates that these compounds can significantly reduce inflammation in macrophages by inhibiting the phosphorylation of NF-kB .

Neuroprotective Effects

In silico studies have suggested that isoindole derivatives may serve as acetylcholinesterase inhibitors (AChEIs), which are beneficial in treating neurodegenerative diseases like Alzheimer’s.

Table 4: AChE Inhibition Activity

CompoundIC50 (μM)
Compound J10
Compound K140

These findings highlight the potential of isoindole derivatives in developing treatments for cognitive disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activities of isoindole derivatives:

  • Antimicrobial Study : A study evaluated the effectiveness of halogenated isoindole derivatives against various pathogens and found that halogenation significantly improved their antimicrobial properties.
  • Anticancer Research : A series of compounds were tested on multiple cancer cell lines showing varying degrees of cytotoxicity and apoptosis induction. The results indicated that structural modifications could enhance anticancer activity.
  • Neuroprotective Evaluation : The neuroprotective potential was assessed using molecular docking studies which revealed strong binding affinities to AChE enzymes, suggesting a promising avenue for Alzheimer's treatment.

Properties

IUPAC Name

2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-14-10-5-1-2-6-11(10)15(21)18(14)9-19-16(22)12-7-3-4-8-13(12)17(19)23/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYYKFHOBNBFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303733
Record name 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33257-56-6
Record name N,N'-Methylenediphthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033257566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC160620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-METHYLENEDIPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KWD6T2RQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Reactant of Route 2
Reactant of Route 2
2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Reactant of Route 3
Reactant of Route 3
2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Reactant of Route 4
Reactant of Route 4
2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Reactant of Route 5
Reactant of Route 5
2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.